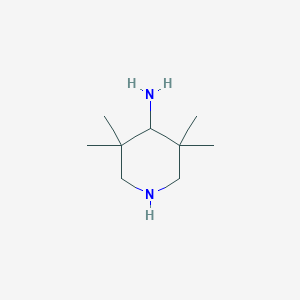
(R)-2,3-Dihydro-1H-indene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,3-Dihydro-1H-indene-1-carboxamide is an organic compound with a unique structure that includes an indene ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,3-Dihydro-1H-indene-1-carboxamide typically involves the reduction of indene derivatives followed by amide formation. One common method includes the catalytic hydrogenation of indene to produce 2,3-dihydroindene, which is then reacted with a carboxylic acid derivative to form the carboxamide.
Industrial Production Methods: Industrial production of ®-2,3-Dihydro-1H-indene-1-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed for the hydrogenation step, while amide formation can be facilitated by coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Types of Reactions:
Oxidation: ®-2,3-Dihydro-1H-indene-1-carboxamide can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced further to form fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indene ring, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products:
Oxidation: Formation of indanone or indene carboxylic acid.
Reduction: Formation of fully saturated indane derivatives.
Substitution: Various halogenated, nitrated, or alkylated indene derivatives.
科学研究应用
Chemistry: ®-2,3-Dihydro-1H-indene-1-carboxamide is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Medicine: The compound and its derivatives have potential therapeutic applications. They may act as lead compounds in the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, ®-2,3-Dihydro-1H-indene-1-carboxamide can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism by which ®-2,3-Dihydro-1H-indene-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indene ring system can facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with active site residues.
相似化合物的比较
Indene: A precursor to ®-2,3-Dihydro-1H-indene-1-carboxamide, used in various organic syntheses.
Indanone: An oxidized derivative with applications in fragrance and pharmaceutical industries.
Indane: A fully saturated derivative with different chemical properties.
Uniqueness: ®-2,3-Dihydro-1H-indene-1-carboxamide stands out due to its specific combination of an indene ring and a carboxamide group. This unique structure provides distinct reactivity and binding properties, making it valuable in both research and industrial applications.
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
(1R)-2,3-dihydro-1H-indene-1-carboxamide |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,11,12)/t9-/m1/s1 |
InChI 键 |
DZGMFITYAJIDHR-SECBINFHSA-N |
手性 SMILES |
C1CC2=CC=CC=C2[C@@H]1C(=O)N |
规范 SMILES |
C1CC2=CC=CC=C2C1C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B11920099.png)
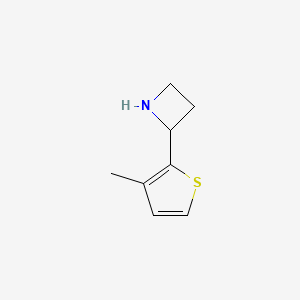
![6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B11920119.png)
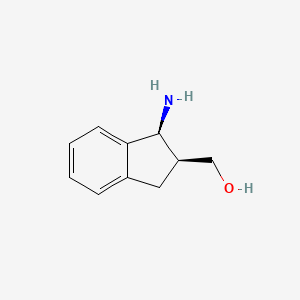
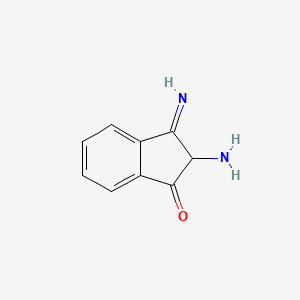
![5-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11920142.png)
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B11920145.png)

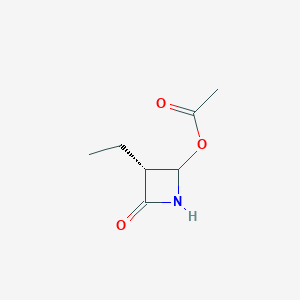

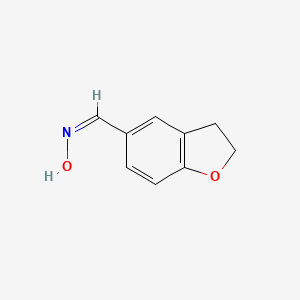
![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)
